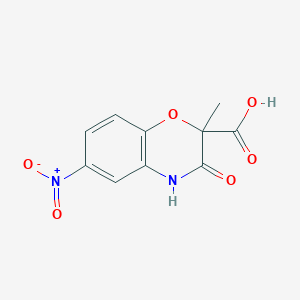
5-Amino-3,6-dimethylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Amino-3,6-dimethylpyridin-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various pyridine and pyrimidine derivatives, which are structurally related to the compound . These derivatives are significant in biological and medicinal contexts, as they are found in DNA bases and are involved in molecular recognition processes through hydrogen bonding .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine in the presence of sulfuric acid and carbon dioxide in a DMF solution has been reported to yield 6-aminonicotinic acid . Another synthesis method includes the direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane to produce 5-aminofuro[3,2-c]pyridinium tosylates .
Molecular Structure Analysis
The molecular structure of related compounds shows significant polarization of the electronic structures, as indicated by interatomic distances in the pyrimidinone molecules. For example, in the case of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate, intramolecular N-H...O hydrogen bonds are present . Additionally, the crystal structures of ligands such as 1,3-dimethyl-5-(4'/3'-pyridylazo)-6-aminouracil are monoclinic, and their nickel (II) complexes exhibit noncovalent stacking interactions .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse. For instance, the furo[3,2-c]pyridinium N-imides undergo 1,3-dipolar cycloaddition reactions to form furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters. Additionally, furo[3,2-c]pyridine N-oxides can be synthesized by reaction with 3-chloroperbenzoic acid, and further transformations can convert the cyano group to amide and carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and the presence of various functional groups. The noncovalent interactions, such as π-π/lp-π interactions, play a crucial role in the stabilization of their assemblies in the solid state. The electronic absorption bands obtained from experimental and theoretical studies provide insights into the electronic properties of these compounds . The hydrogen bonding patterns observed in these compounds contribute to their solid-state structures, forming ribbons or sheets depending on the specific hydrogen bonds present .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Crystal Engineering
The structural chemistry of pyridinol derivatives, closely related to 5-Amino-3,6-dimethylpyridin-2-ol, is extensively studied for its supramolecular interactions and crystal engineering applications. These compounds exhibit unique noncovalent supramolecular interactions in their crystal structures, such as hydrogen bonding and π-π interactions, contributing to the design of advanced materials with specific properties. For instance, the crystal structure analysis of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) reveals intricate arrangements of cations through Br···Br, Br···π, and π-π interactions, highlighting the potential of such compounds in designing novel crystal architectures (Al-Far & Ali, 2007).
Molecular Recognition and Drug Design
Pyridinol derivatives are significant in molecular recognition and drug design due to their ability to form stable complexes with various molecules. This attribute is particularly valuable in pharmaceutical research, where specific molecular interactions are crucial for drug efficacy. For example, studies on pyrimidine and pyridine derivatives demonstrate their potential in forming stable complexes with carboxylic acids, thereby affecting the hydrogen bonding patterns crucial for drug action mechanisms (Rajam et al., 2017).
Chemical Synthesis and Reactivity
The reactivity of pyridinol derivatives towards various chemical transformations is a key area of interest. These reactions are foundational in synthesizing a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones through cyclocondensation showcases the versatility of pyridinol derivatives in constructing complex molecules (Dave & Patel, 2001).
Material Science and Engineering
Pyridinol derivatives exhibit promising applications in material science, particularly in the development of fluorescent sensors and logic gate systems. Their ability to selectively recognize specific ions or molecules makes them excellent candidates for sensors. For instance, a fluorescent sensor based on a pyrimidin-4-ol derivative has been developed for the selective recognition of aluminum ions, demonstrating its utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Antimicrobial Research
The antimicrobial activity of pyridinol derivatives is another significant area of research, with several compounds exhibiting potent activity against various bacterial strains. This aspect opens pathways for developing new antimicrobial agents to combat resistant pathogens. Synthesis and antimicrobial activity studies of new pyridothienopyrimidines and pyridothienotriazines highlight the potential of these compounds in addressing current challenges in antimicrobial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQEUFFNAIQSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3,6-dimethylpyridin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

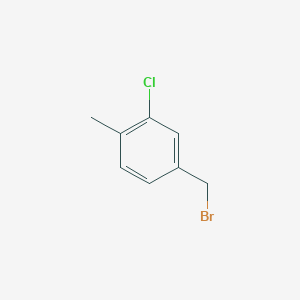
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)
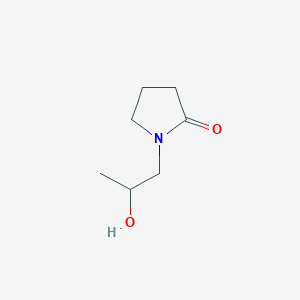
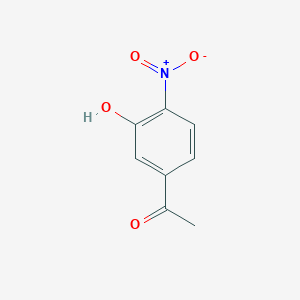
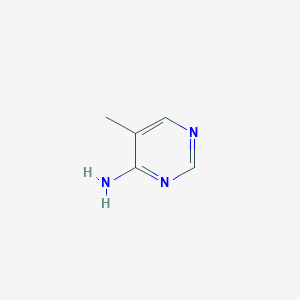
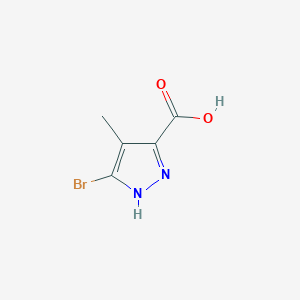

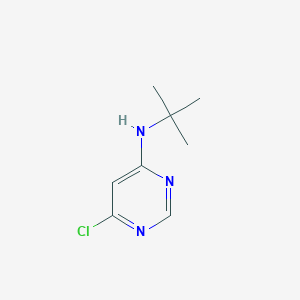
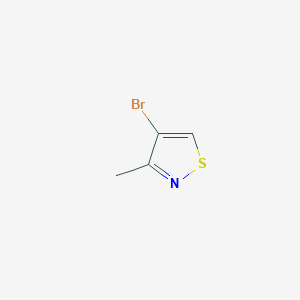

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)

